Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
Description
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with a methyl substituent at position 6 and an ethyl ester group at position 2. These compounds are pivotal in medicinal chemistry, particularly as intermediates for kinase inhibitors (e.g., GSK-3β) and other bioactive molecules .
Key structural characteristics include:
- Imidazo[1,5-a]pyridine backbone: A bicyclic system combining imidazole and pyridine rings, offering diverse reactivity and binding properties.
- Substituent effects: The methyl group at position 6 and the ester at position 3 influence electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-6-9-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
WBDBLOWMNFRYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Nitroalkane-Mediated Cyclocondensation
A robust method involves the reaction of 2-picolylamine derivatives with nitroalkanes in polyphosphoric acid (PPA) medium. Phosphorous acid activates nitroalkanes, enabling electrophilic cyclization to form the imidazo[1,5-a]pyridine core. For the 6-methyl variant, 2-(aminomethyl)-6-methylpyridine reacts with nitroethane under PPA at 120°C for 12–24 hours, yielding 72–89% of the target compound. The methyl group’s position is dictated by the starting pyridine derivative, ensuring regioselectivity.
Reaction Conditions :
| Component | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| 2-(Aminomethyl)-6-methylpyridine + Nitroethane | PPA, 120°C, 12–24 hours | Imidazo[1,5-a]pyridine formation | 72–89% |
Mg₃N₂-Assisted Annulation
Adapting methods from analogous imidazo-pyridines, magnesium nitride (Mg₃N₂) facilitates one-pot annulation of 2-pyridyl ketones. For ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate, 6-methyl-2-acetylpyridine reacts with ethyl cyanoacetate in toluene at 110°C, yielding 83% product. Mg₃N₂ acts as a base, deprotonating intermediates to drive cyclization.
Acid-Catalyzed Esterification and Cyclization
Sulfuric Acid-Mediated Ester Formation
The ethyl ester group is introduced via Fischer esterification. 6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid reacts with ethanol in the presence of sulfuric acid under reflux (22 hours), achieving 78% yield. This step is critical for functionalizing the core structure post-cyclization.
Procedure :
Sequential Cyclization-Esterification
In a tandem approach, 2-amino-6-methylpyridine undergoes condensation with ethyl oxalyl chloride in dichloroethane (DCE). Bismuth triflate (Bi(OTf)₃, 5 mol%) and p-TsOH·H₂O (7.5 equiv) catalyze cyclization at 150°C, followed by esterification with acetonitrile, yielding 68–75% product.
Metal-Free Synthesis Routes
Phosphorous Acid in PPA
Building on cyclocondensation, phosphorous acid in PPA enables nitroalkane activation without metal catalysts. This method avoids transition-metal residues, making it suitable for pharmaceutical applications.
Oxidative Cyclization with Aldehydes
2-Amino-6-methylpyridine reacts with ethyl glyoxalate under oxidative conditions (K₂S₂O₈, AcOH) to form the imidazo ring. Ethanol acts as both solvent and esterifying agent, yielding 65% product.
Comparative Analysis of Synthetic Methods
Key findings:
- PPA-based methods achieve the highest yields (89%) but require stringent temperature control.
- Metal catalysts (e.g., Bi(OTf)₃) enhance reaction rates but introduce purification challenges.
- Solvent polarity critically affects intermediate stability; non-polar solvents (toluene) favor annulation, while polar solvents (DCE) aid cyclization.
Optimization Strategies and Challenges
Temperature and Solvent Effects
Elevated temperatures (150°C) in DCE improve cyclization efficiency but risk decomposition. Lower temperatures (110°C) in toluene reduce side reactions but prolong reaction times.
Purification Techniques
Column chromatography (silica gel, hexane/EtOAc gradients) remains essential for achieving >95% purity. Recrystallization from ethanol/water mixtures offers a scalable alternative.
Functional Group Compatibility
The methyl group at position 6 exhibits limited reactivity under standard conditions, avoiding unintended oxidation or halogenation. However, harsh acids (e.g., H₂SO₄) may protonate the pyridine nitrogen, necessitating controlled stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,5-A]pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced imidazo[1,5-A]pyridine derivatives. Substitution reactions can lead to various substituted imidazo[1,5-A]pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
EMIP exhibits significant antimicrobial activity by inhibiting the growth of various bacterial strains through interference with essential cellular processes. It can inhibit bacterial enzymes critical for cell division, leading to cell death.
Anticancer Activity
EMIP is investigated as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells through several mechanisms:
- DNA Interaction: EMIP can bind to DNA, potentially leading to mutations that contribute to carcinogenesis.
- Enzyme Inhibition: It inhibits specific kinases involved in cancer progression, such as c-MET kinases, which play a role in tumor growth and metastasis.
Mechanisms of Biological Effects
EMIP exerts its biological effects through multifaceted mechanisms:
- Enzyme Inhibition: It interacts with various enzymes, preventing substrate binding and subsequent catalysis, which can disrupt metabolic pathways essential for microbial survival and cancer cell proliferation.
- Cell Signaling Modulation: EMIP influences gene expression and cellular metabolism by modulating key signaling pathways involved in cell growth and apoptosis.
Research Applications
EMIP serves as a versatile compound in various research domains:
- Pharmaceutical Development: Explored as a lead compound for developing new antimicrobial and anticancer drugs.
- Biochemical Research: Utilized to study enzyme interactions and cellular responses to drug treatment.
- Material Science: Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.
Analogs and Derivatives
Mechanism of Action
The mechanism of action of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Bromine vs. Methyl : Bromination at position 6 () enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methyl groups improve lipophilicity and metabolic stability .
Heterocyclic Core Modifications
Table 2: Comparison with Pyrazolo[1,5-a]pyridine Analogs
Key Observations :
- Pyrazolo vs. Imidazo Cores : Pyrazolo[1,5-a]pyridines () exhibit distinct electronic profiles due to the pyrazole ring, often favoring antiviral or antibacterial applications. Imidazo[1,5-a]pyridines are more prevalent in kinase inhibition due to their nitrogen-rich structure .
- Regiochemical Differences : Substituent positions (e.g., 5 vs. 6) significantly alter biological activity and synthetic pathways .
Key Observations :
- Synthetic Efficiency : Brominated derivatives () achieve higher yields (up to 100%) in cross-coupling reactions compared to hydroxylated analogs (51% in ).
- Saturation Effects : Tetrahydroimidazo[1,5-a]pyridines () improve solubility and reduce metabolic degradation, making them favorable for in vivo studies.
Biological Activity
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound exhibits a range of biochemical properties that contribute to its biological activity:
- Enzyme Interaction : The compound has been shown to inhibit specific bacterial enzymes, which suggests potential antibacterial properties. This inhibition can interfere with bacterial metabolism and growth, making it a candidate for further drug development against bacterial infections.
- Cell Signaling Modulation : It influences various cell signaling pathways that are crucial for cellular functions. This modulation can lead to altered gene expression and cellular metabolism, impacting overall cell health and proliferation.
Cellular Effects
The impact of this compound on different cell types has been documented:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound can disrupt bacterial cell division by inhibiting key proteins involved in the process. This disruption can lead to reduced bacterial viability and growth.
- Anticancer Potential : Research indicates that the compound may exhibit anticancer properties through apoptosis induction in cancer cells. Studies have shown its effectiveness against various cancer cell lines, including those resistant to conventional therapies .
The molecular mechanisms underlying the biological activity of this compound involve several key interactions:
- Target Binding : The compound binds to specific biomolecules such as enzymes or receptors. This binding can either inhibit or activate their functions, leading to therapeutic effects. For instance, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Signal Transduction Pathways : By modulating signal transduction pathways, the compound can influence cellular responses to external stimuli, thereby affecting processes like inflammation and cell growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
